molecular formula C19H14Cl2N6O B2923833 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890947-84-9

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No.: B2923833
CAS No.: 890947-84-9
M. Wt: 413.26
InChI Key: KGRWLAFANLNNMU-UHFFFAOYSA-N
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Description

N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a pyrazolopyrimidine derivative featuring a 3,4-dichlorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold and a 2-methylbenzohydrazide substituent at the 4-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-4-2-3-5-13(11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-6-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWLAFANLNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting 3,4-dichlorophenylhydrazine with a suitable diketone under acidic or basic conditions.
  • Substitution Reactions

    • The pyrazolo[3,4-d]pyrimidine core is then subjected to substitution reactions to introduce the 3,4-dichlorophenyl group. This can be done using halogenation reactions followed by nucleophilic substitution.
  • Hydrazide Formation

    • The final step involves the reaction of the substituted pyrazolo[3,4-d]pyrimidine with 2-methylbenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the hydrazide group to an amine.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazolopyrimidines.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
    • Used in drug discovery programs to develop new pharmaceuticals.
  • Industry

    • Potential applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets:

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Receptors on cell surfaces that mediate biological responses.
  • Pathways Involved

    • Inhibition of enzyme activity by binding to the active site.
    • Modulation of receptor activity, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound: N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide 1-(3,4-dichlorophenyl), 4-(2-methylbenzohydrazide) 378.82* Not reported Not reported Not reported
N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide (K405-3970) 1-(4-chlorophenyl), 4-(2-methylbenzohydrazide) 378.82 Not reported Not reported Not reported
N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide (K405-3971) 1-(4-chlorophenyl), 4-(3-methylbenzohydrazide) 378.82 Not reported Not reported Not reported
1-(3,4-Dichlorophenyl)-3-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5c) 1-(3,4-dichlorophenyl), 4-ureido-phenyl 499.10 67.0 Not reported Pan-RAF inhibition
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) 4-ureido-phenyl, 3-cyanophenyl Not reported 86.7 235.2–237.4 Not reported
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) 1-benzothiazolyl, 4-phenyl Not reported Not reported Not reported Antimicrobial (P. aeruginosa)

*Calculated molecular weight based on formula C₁₉H₁₅Cl₂N₆O.

Key Observations:
  • Substituent Position and Activity : The target compound differs from K405-3970 and K405-3971 in the position of the chloro group (3,4-dichloro vs. 4-chloro) and the methyl group on the benzohydrazide (2-methyl vs. 3-methyl). Positional isomerism may influence steric interactions and binding affinity .
  • Functional Group Impact : Urea derivatives (e.g., compound 5c) exhibit Pan-RAF inhibitory activity, suggesting that replacing the benzohydrazide with a urea group alters target specificity . In contrast, benzothiazole-containing analogs (e.g., 3a) show antimicrobial activity, highlighting scaffold versatility .

Biological Activity

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dichlorophenyl substituent and a 2-methylbenzohydrazide moiety. The molecular formula is C15H13Cl2N4OC_{15}H_{13}Cl_2N_4O with a molecular weight of approximately 350.2 g/mol. The unique structure enhances its potential interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial and Antifungal Activity

The compound also shows promising antimicrobial and antifungal properties. In studies conducted against common pathogens, it displayed effective inhibitory concentrations against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action appears to involve disruption of cell membrane integrity and interference with metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

  • Enzymatic Inhibition : It inhibits various kinases and proteases that are critical for cancer cell survival.
  • Nucleic Acid Interaction : The compound may also bind to DNA/RNA polymerases, disrupting nucleic acid synthesis.
  • Signal Transduction Pathways : It modulates key signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer potential against MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Apoptotic markers were significantly elevated, indicating induction of programmed cell death.
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against E. coli and C. albicans.
    • Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for C. albicans, demonstrating potent antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Compound APyrazolo[3,4-d]pyrimidine derivativeAnticancerLacks dichloro substitution
Compound BBenzohydrazide derivativeAntimicrobialDifferent hydrophobic characteristics
This compoundUnique pyrazolo core with dichloro groupAnticancer, antimicrobialEnhanced selectivity due to unique substituents

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